alpha-Ethyl-3-nitrocinnamic acid
Overview
Description
Alpha-Ethyl-3-nitrocinnamic acid: is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of cinnamic acid, characterized by the presence of an ethyl group at the alpha position and a nitro group at the 3-position on the benzene ring . This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Ethyl-3-nitrocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, followed by standard purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Ethyl-3-nitrocinnamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed:
Reduction: Alpha-Ethyl-3-aminocinnamic acid.
Oxidation: Alpha-Ethyl-3-nitrobenzoic acid.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Ethyl-3-nitrocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Ethyl-3-nitrocinnamic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity . The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- Alpha-Methyl-3-nitrocinnamic acid
- Alpha-Ethyl-4-nitrocinnamic acid
- Alpha-Ethyl-3-methoxycinnamic acid
Comparison: Alpha-Ethyl-3-nitrocinnamic acid is unique due to the specific positioning of the ethyl and nitro groups, which influence its reactivity and interactions with other molecules . Compared to alpha-Methyl-3-nitrocinnamic acid, the ethyl group provides different steric and electronic effects, potentially altering its chemical behavior . The presence of the nitro group at the 3-position, as opposed to the 4-position, also affects its reactivity and applications .
Properties
IUPAC Name |
(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHBYNLXQHZNR-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230013 | |
Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124525-55-9, 5253-02-1 | |
Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124525-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethyl-3-nitrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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